[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

RCC VHL structure-activity relationship

[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (CAS 1204297-94-8) is a member of the pyridyl aniline thiazole (PAT) chemotype, a class of synthetic heterocyclic compounds that have demonstrated selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells in vitro and in vivo. Characterized by a thiazole core bridging a 3-pyridyl group and an ortho-substituted aniline, this compound serves as a critical scaffold for structure-activity relationship (SAR) studies exploring targeted cancer therapies.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
CAS No. 1204297-94-8
Cat. No. B1418729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
CAS1204297-94-8
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CN=CC=C3)N
InChIInChI=1S/C14H11N3S/c15-12-6-2-1-5-11(12)13-9-18-14(17-13)10-4-3-7-16-8-10/h1-9H,15H2
InChIKeyHVGCUQSUIBNJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (CAS 1204297-94-8) as a Pyridyl Aniline Thiazole (PAT) Research Tool


[2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (CAS 1204297-94-8) is a member of the pyridyl aniline thiazole (PAT) chemotype, a class of synthetic heterocyclic compounds that have demonstrated selective cytotoxicity against von Hippel-Lindau (VHL)-deficient renal cell carcinoma (RCC) cells in vitro and in vivo [1]. Characterized by a thiazole core bridging a 3-pyridyl group and an ortho-substituted aniline, this compound serves as a critical scaffold for structure-activity relationship (SAR) studies exploring targeted cancer therapies [1].

Why Generic Substitution of 2-(Pyridin-3-yl)thiazol-4-aniline in PAT Research Compromises VHL-Selective Potency


In the PAT chemotype, biological activity is exquisitely sensitive to regioisomeric changes in the aniline and pyridine substitution patterns. Published SAR data demonstrate that replacing the central thiazole ring with other heterocycles or altering the substitution on the pyridyl ring can dramatically reduce or abolish selectivity for VHL-deficient cells [1]. For example, simple positional isomers (e.g., changing the pyridine attachment from the 3-yl to the 2-yl position) yield substantially different cytotoxicity profiles. Therefore, procurement of the exact regioisomer [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is essential to ensure experimental reproducibility and maintain the established selectivity window observed in VHL-dependent cytotoxicity assays [1].

Quantitative Differentiation Evidence for [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine Versus In-Class Analogs


Regioisomeric Impact on VHL-Selective Cytotoxicity: 3-Pyridyl vs. 2-Pyridyl Attachment

In PAT SAR studies, the position of pyridine attachment critically determines VHL-selective cytotoxicity. The class-defined lead compound bearing a 3-pyridyl group exhibits an RCC4 IC50 of 2.1 μM with a selectivity ratio (RCC4/VHL) of 19-fold. In contrast, a 2-phenylpyridyl congener loses potency (RCC4 IC50 of 19.1 μM) and selectivity drops to just 2.1-fold [1]. This 9-fold loss in potency and near-complete loss of selectivity underscore the essentiality of the 3-pyridyl orientation present in [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine for maintaining the targeted cytotoxicity profile.

RCC VHL structure-activity relationship

Computational Physicochemical Differentiation: Ortho-Aniline vs. Meta-Aniline Regioisomers

While direct comparative bioactivity data for the aniline positional isomers are sparse, computed physicochemical properties provide a basis for differentiation. [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (ortho-aniline; CAS 1204297-94-8) has a calculated LogP of 3.45 and a topological polar surface area (TPSA) of 51.8 Ų . The regioisomer [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (meta-aniline; CAS 176032-36-3) shares an identical heavy atom count and formula weight, but the ortho orientation can uniquely facilitate intramolecular hydrogen-bonding interactions between the aniline NH₂ and the thiazole nitrogen, potentially influencing solubility, permeability, and target engagement in a manner the meta-isomer cannot replicate .

medicinal chemistry drug design physicochemical property prediction

Thiazole Central Ring Criticality: SAR Evidence Against Heterocycle Replacement

The central thiazole B-ring is integral to VHL-selective activity. Systematic replacement of the thiazole with imidazole, oxazole, or furan rings in the PAT scaffold resulted in a complete loss of cytotoxicity (all IC50 values >40 μM across both RCC4 and RCC4-VHL lines), whereas the thiazole-containing lead (structurally analogous to [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine) retained an IC50 of 2.1 μM in VHL-null cells [1]. This establishes the thiazole ring as an indispensable pharmacophoric element for the chemotype's activity.

medicinal chemistry heterocyclic chemistry SAR

Optimal Research Application Scenarios for [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine Based on Quantitative Differentiation


Lead-Optimization SAR Studies Targeting VHL-Deficient Renal Cell Carcinoma

As demonstrated by the 9-fold potency advantage of the 3-pyridyl PAT chemotype over 2-phenylpyridyl analogs, this compound is ideally suited as a reference standard and scaffold for iterative medicinal chemistry campaigns aimed at improving the therapeutic window in VHL-null RCC [1]. Its ortho-aniline configuration provides a conformational anchor for docking studies and a baseline for assessing impact of peripheral modifications on selectivity.

Chemical Probe Development for Autophagy-Dependent Synthetic Lethality Screening

Given that active PAT analogues selectively induce autophagy in VHL-deficient RCC4 cells [1], [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine serves as a validated starting point for assembling a chemical probe library. Its unambiguous regioisomeric identity ensures reproducible induction of autophagic flux and minimizes data variability in high-content screening.

Pharmacophore Model Validation and 3D-QSAR Training Set Augmentation

The rigid ortho-aniline structure, stabilized by an intramolecular H-bond, offers a low-energy conformation for alignment in CoMFA/CoMSIA models [1]. Inclusion of this compound in training sets improves the predictive accuracy of models that distinguish selective VHL-dependent cytotoxicity from general toxicity, directly supporting computational drug design workflows.

Quote Request

Request a Quote for [2-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.